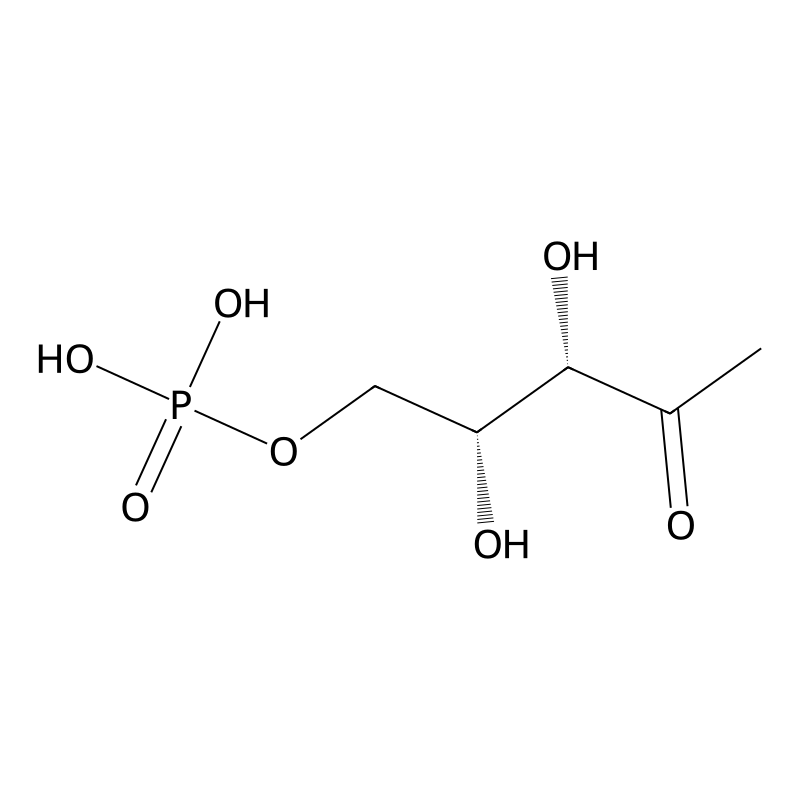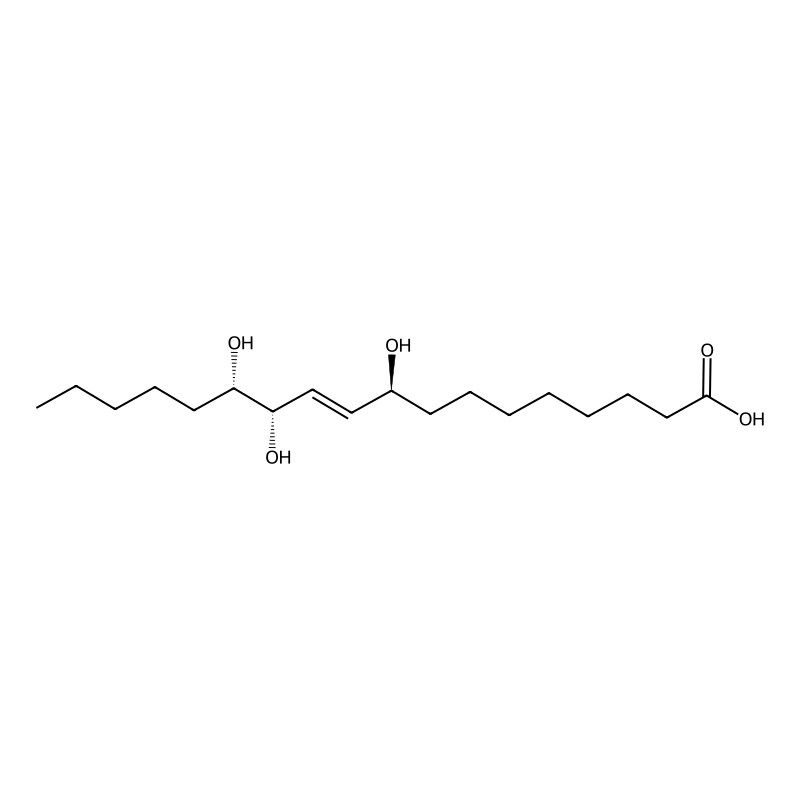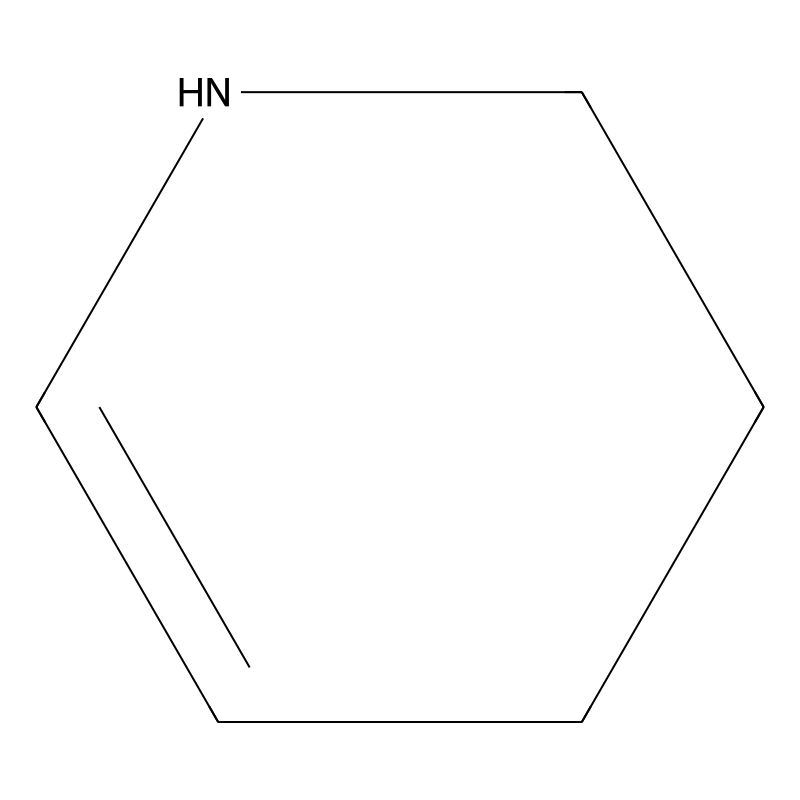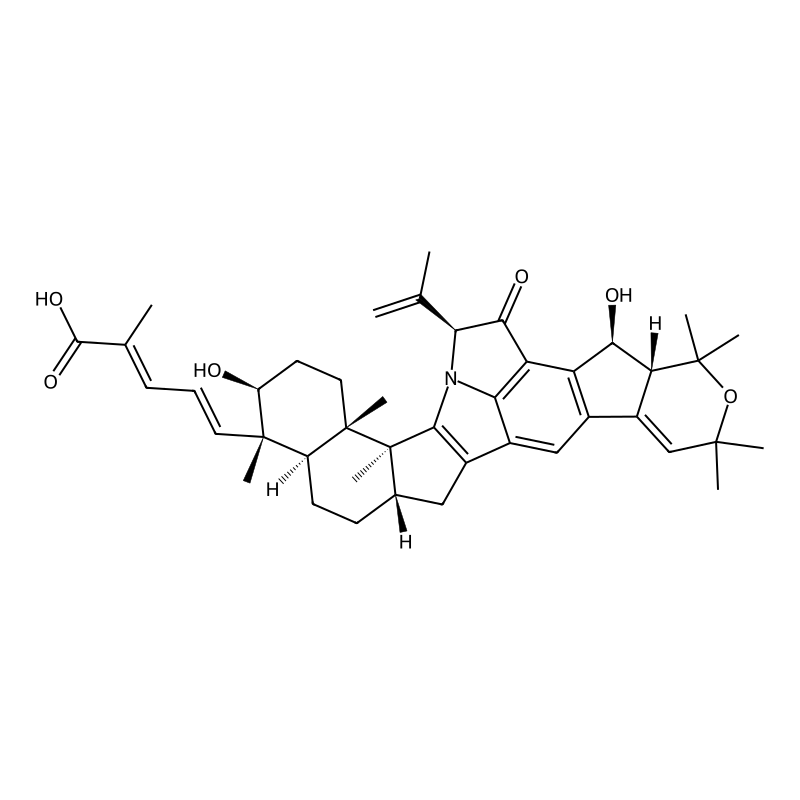Ursolic acid
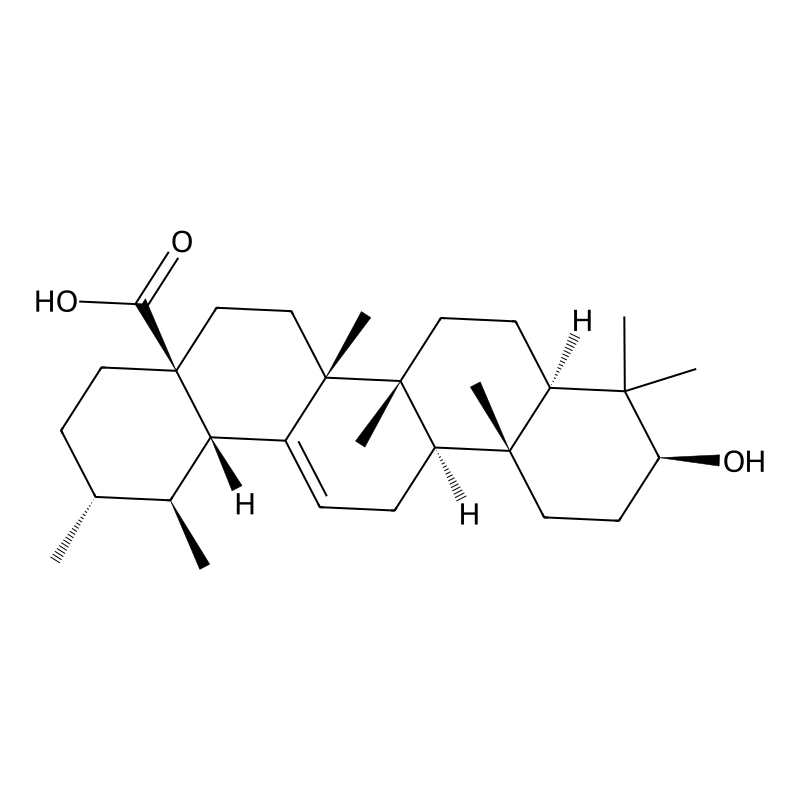
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Cancer Research
Summary: UA has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various types of cancer
Methods: The anti-cancer properties of UA have been studied in both in vitro and in vivo models.
Muscle Growth Research
Summary: UA has been investigated for its ability to promote muscle growth and improve exercise performance
Metabolic Syndrome Research
Summary: UA has shown positive effects on metabolic syndrome, including obesity, insulin resistance, and hyperlipidemia
Lipid Metabolism Research
Summary: UA has been shown to have positive effects on lipid metabolism
Methods: The effects of UA on lipid metabolism have been studied in both in vitro and in vivo models.
Weight Loss Research
Summary: UA may help regulate body weight by increasing energy expenditure and reducing fat accumulation
Anti-Inflammatory Research
Neuroprotection Research
Summary: UA has been shown to have neuroprotective effects, potentially improving cognitive deficits .
Cardiovascular Disease Research
Summary: UA has shown positive effects on cardiovascular conditions .
Methods: The effects of UA on cardiovascular diseases have been studied in both in vitro and in vivo models.
Skin Aging Research
Summary: UA has been investigated for its potential in skin aging treatment
Methods: The effects of UA on skin aging have been studied in both in vitro and in vivo models
Liver Disease Research
Summary: UA has been shown to have protective effects in liver diseases .
Methods: The effects of UA on liver diseases have been studied in both in vitro and in vivo models
Diabetes Research
Summary: UA has been investigated for its potential in diabetes treatment
Methods: The effects of UA on diabetes have been studied in both in vitro and in vivo models
Results: UA enhances insulin signaling, improving glucose uptake by cells and reducing insulin resistance.
Osteoporosis Research
Alzheimer’s Disease Research
Summary: UA has been shown to have neuroprotective effects, potentially improving cognitive deficits
Hair Growth Research
Wound Healing Research
Summary: UA has been shown to have potent wound healing effects .
Methods: The wound healing effects of UA have been studied in both in vitro and in vivo models
Eye Health Research
Ursolic acid, scientifically known as 3 β-hydroxy-urs-12-en-28-oic acid, is a pentacyclic triterpenoid primarily found in the epicuticular waxes of apples and in various fruits, herbs, and spices such as rosemary and thyme. This compound has drawn significant attention due to its diverse biological activities and potential health benefits. Structurally, it consists of a C-30 backbone formed from isoprenoid units, featuring five interconnected rings (A, B, C, D, and E) .
The mechanism of action of ursolic acid is a complex area of ongoing research. Studies suggest it may influence various cellular pathways involved in inflammation, cell proliferation, and metabolism [].
Anti-inflammatory effects
Ursolic acid may suppress the activity of inflammatory molecules like NF-κB, thereby reducing inflammation.
Anti-cancer effects
Studies suggest ursolic acid may induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation through various mechanisms.
Body composition modulation
Ursolic acid might activate AMPK, a cellular energy sensor that promotes fat burning and muscle growth, potentially leading to body composition changes.
- Acetylation: Ursolic acid can be acetylated at the hydroxyl group at position C-3 to produce derivatives with enhanced solubility and biological activity .
- Oxidation: The hydroxyl group can be oxidized to form ketones, which can significantly alter the compound's biological properties .
- Esterification: Reactions with acyl chlorides or alcohols can yield ester derivatives that exhibit different pharmacological effects .
These modifications allow for the synthesis of numerous analogues that are evaluated for specific biological activities.
Ursolic acid exhibits a wide range of biological activities:
- Anticancer Properties: It has been shown to inhibit the proliferation of various cancer cell types by affecting pathways such as STAT3 activation and apoptosis induction .
- Anti-inflammatory Effects: Ursolic acid reduces inflammation by inhibiting specific signaling pathways, including those involved in mucin expression in lung epithelial cells .
- Metabolic Benefits: It has demonstrated hypoglycemic effects and potential in combating obesity by promoting muscle growth and reducing fat accumulation .
- Neuroprotective Effects: Research indicates that ursolic acid may aid in neural regeneration and cognitive function improvement in animal models .
The synthesis of ursolic acid and its derivatives can be achieved through several methods:
- Isolation from Natural Sources: Ursolic acid can be extracted from plant materials such as apple peels and rosemary.
- Chemical Synthesis:
- The synthesis often begins with the reaction of starting materials like oleanolic acid or other triterpenoids.
- Modifications such as oxidation or acetylation are performed using reagents like Jones reagent or acetic anhydride under controlled conditions .
- Advanced synthetic routes may involve multiple steps including condensation reactions with aldehydes to yield various analogues .
Ursolic acid has several applications across different fields:
- Pharmaceuticals: Due to its anticancer and anti-inflammatory properties, it is being explored as a potential therapeutic agent for various diseases.
- Cosmetics: Its antioxidant properties make it a valuable ingredient in skin care products aimed at reducing aging signs.
- Nutraceuticals: As a dietary supplement, it is marketed for its health benefits related to weight management and metabolic health .
Studies on the interactions of ursolic acid with biological systems have revealed its potential mechanisms of action:
- Enzyme Inhibition: Ursolic acid has been shown to inhibit enzymes such as α-glucosidase, contributing to its hypoglycemic effects .
- Cell Signaling Pathways: It modulates several signaling pathways involved in cell proliferation and apoptosis, indicating its role in cancer therapy .
These interactions highlight its multifaceted role in biological systems.
Ursolic acid shares structural similarities with several other triterpenoids. Here are some notable compounds for comparison:
Ursolic acid's unique combination of anticancer, anti-inflammatory, and metabolic effects distinguishes it from these similar compounds, making it a significant focus of research in various health-related fields.
Terpenoid Biosynthetic Mechanisms
Plant cells assemble ursolic acid from the universal five-carbon building block isopentenyl diphosphate. Two parallel metabolic routes generate this precursor:
- The cytosolic mevalonate pathway transforms acetyl-coenzyme A through six enzymatic steps into isopentenyl diphosphate [1].
- The plastidial 1-deoxy-ᴅ-xylulose-5-phosphate pathway converts pyruvate and glyceraldehyde-3-phosphate to the same product, allowing exchange of intermediates between compartments [1].
Isopentenyl diphosphate units condense to yield squalene, which is epoxidised to 2,3-oxidosqualene. Folding of this linear thirty-carbon substrate inside oxidosqualene cyclase triggers a concerted polycyclisation that delivers the pentacyclic scaffold alpha amyrin, the specific precursor of ursolic acid [2]. Alpha amyrin synthases differ widely in catalytic efficiency and product bias (Table 1).
| Plant source of cyclase | Specific activity (micromoles min⁻¹ mg⁻¹) | Alpha amyrin share of total products | Study |
|---|---|---|---|
| Malus domestica oxidosqualene cyclase 1 | 0.0293 | 86% | 43 |
| Eriobotrya japonica alpha amyrin synthase | 0.0032 | 80% | 43 |
Once alpha amyrin forms, a sequence of three successive oxidations at carbon-28—hydroxylation, aldehyde formation and final carboxylation—produces ursolic acid. These steps are catalysed by cytochrome P-four-hundred-fifty family 716 subfamily A polypeptides that accept the triterpenoid backbone and use molecular oxygen and the reduced form of nicotinamide adenine dinucleotide phosphate as co-substrates [3] [4]. A comparative yeast study (Table 2) shows pronounced enzyme- and species-dependent differences in titre.
| Oxidase (family 716 A polypeptide) | Plant origin | Ursolic acid titre in engineered yeast (micrograms l⁻¹) | Preferred backbone | Reference |
|---|---|---|---|---|
| Polypeptide 48 | Olea europaea | 360 ± 125 | alpha amyrin | 42 |
| Polypeptide 12 | Medicago truncatula | 62 ± 10 | alpha amyrin | 42 |
D-Ring and E-Ring Formation
The distinctive ursane skeleton differs from the earlier dammarane intermediate by an expanded D-ring and a contracted E-ring. Feeding experiments with [3,5-¹³C₂]- and [4-²H₂,2-¹³C]-mevalonolactone to suspension cultures of Perilla frutescens traced the carbon migrations and hydrogen shifts underpinning these rearrangements [5]. The doubly-labelled substrate was incorporated into positions C-19 and C-28 of the product, proving that ring expansion occurs prior to final oxidation and that the new carboxyl group derives from the original methyl substituent of squalene.
| Isotopic precursor supplied | Label recovered in ursolic acid | Mechanistic conclusion | Reference |
|---|---|---|---|
| [3,5-¹³C₂]-mevalonolactone | C-18 and C-19 | Carbon skeleton rearranges before oxidation | 56 |
| [4-²H₂,2-¹³C]-mevalonolactone | ²H at C-13, ¹³C at C-28 | 1,2-Hydride migration participates in D/E ring construction | 56 |
Backbone Rearrangements and Hydride Shifts
Direct enzymological evidence for backbone migration emerged from incubating 22,23-dihydro-2,3-oxidosqualene with recombinant pea beta amyrin synthase. The modified substrate, lacking the terminal double bond, generated euph-7-en-3-β-ol and bacchar-12-en-3-β-ol in a four-to-one ratio, demonstrating that skeletal reorganisation and 1,2-hydride shifts can proceed even in the absence of full π-electron participation [6]. Additional work with substrate analogues bearing ethyl substitution at carbon-15 showed that oxidosqualene-lanosterol cyclase forms its six-membered C-ring through ring expansion of an initially five-membered intermediate [7]. These studies corroborate the earlier isotopic data and place hydride migration at the heart of pentacyclic triterpene diversity.
Enzymatic Regulation of Biosynthesis
Regulatory control is exerted at multiple enzymatic levels:
Transcriptional coordination – In legumes, expression of cytochrome P-four-hundred-fifty family 716 polypeptide 12 is tightly co-regulated with beta amyrin synthase transcripts, ensuring provision of both backbone and oxidase activities within the same tissue [8].
Electron-transfer partnership – Cytochrome P-four-hundred-fifty monooxygenases require electrons from nicotinamide adenine dinucleotide phosphate dependent cytochrome P-four-hundred-fifty reductases. Comparative analysis in three legume species revealed that class I reductases, although more weakly expressed, supply electrons to family 716 oxidases more efficiently than class II isoforms [9]. Co-expression of the appropriate reductase with the oxidase in Nicotiana benthamiana leaves increased ursolic acid accumulation from twenty-seven to thirty-five milligrams per gram dry weight [10].
Catalytic fine-tuning by protein engineering – Substituting aspartate 122 and glutamine 358 in family 716 polypeptide 12 raised the catalytic turnover for alpha amyrin carboxylation three-fold without altering product profile [11].
Metabolic flux redirection – A modular engineering strategy in Saccharomyces cerevisiae that overexpressed the full mevalonate pathway, stabilised squalene epoxidase and optimised acetyl-coenzyme A supply achieved one thousand eighty-three milligrams per litre ursolic acid in shake-flask culture, the highest microbial titre reported to date [12].
| Regulatory factor | Experimental manipulation | Outcome for ursolic acid yield | Reference |
|---|---|---|---|
| Matching reductase class | Co-expressed class I reductase with oxidase in tobacco leaves | 1.3-fold increase | 65 |
| Active-site mutations (D122Q + Q358P) | Engineered oxidase expressed in yeast | Three-fold higher catalytic efficiency | 48 |
| Pathway modularisation | Five-module redesign in yeast | One thousand eighty-three milligrams per litre | 10 |
Purity
Physical Description
Color/Form
Large, lustrous prisms from absolute alcohol, fine hair-like needles from dilute alcohol
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
Appearance
Melting Point
Storage
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 91 of 92 companies (only ~ 1.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website
Therapeutic Uses
Both oleanolic acid and ursolic acid are effective in protecting against chemically induced liver injury in laboratory animals. Oleanolic acid has been marketed in China as an oral drug for human liver disorders.
MeSH Pharmacological Classification
Mechanism of Action
... Ursolic acid suppressed NF-kappaB activation induced by various carcinogens including tumor necrosis factor (TNF), phorbol ester, okadaic acid, H2O2, and cigarette smoke. These effects were not cell type specific. Ursolic acid inhibited DNA binding of NF-kappaB consisting of p50 and p65. Ursolic acid inhibited IkappaBalpha degradation, IkappaBalpha phosphorylation, IkappaBalpha kinase activation, p65 phosphorylation, p65 nuclear translocation, and NF-kappaB-dependent reporter gene expression. Ursolic acid also inhibited NF-kappaB-dependent reporter gene expression activated by TNF receptor, TNF receptor-associated death domain, TNF receptor-associated factor, NF-kappaB-inducing kinase, IkappaBalpha kinase, and p65. The inhibition of NF-kappaB activation correlated with suppression of NF-kappaB-dependent cyclin D1, cyclooxygenase 2, and matrix metalloproteinase 9 expression. Thus, overall, /the/ results indicate that ursolic acid inhibits IkappaBalpha kinase and p65 phosphorylation, leading to the suppression of NF-kappaB activation induced by various carcinogens. These actions of ursolic acid may mediate its antitumorigenic and chemosensitizing effects.
Vapor Pressure
Other CAS
Wikipedia
Bornaprine
Use Classification
General Manufacturing Information
Interactions
... The antimutagenic potential of ursolic acid (UA) and oleanolic acid (OA) /was examined/ using the micronucleus test in peripheral blood and bone marrow of Balb/c mice. The animals were divided into 10 treatment groups: mice treated with UA (80 mg/kg bw); OA (80 mg/kg bw); a mixture of UA and OA (80 mg/kg bw); the antineoplastic agent doxorubicin (DXR, 90 mg/kg bw); DMSO and DXR; UA and DXR; OA and DXR; UA, OA and DXR, and negative and solvent controls. UA, OA and a mixture of UA and OA were administered to the animals by gavage, followed by the intraperitoneal injection of DXR. The results showed a significant reduction in micronucleus frequency in the groups concomitantly treated with the triterpenoid compounds and DXR compared to that treated with DXR alone. The present results demonstrate the antimutagenic activity of UA and OA under the experimental conditions used in this study.
... The effects of ursolic acid (UA) and oleanolic acid (OA) on the formation of 1,2-dimethyl-hydrazine (DMH)-induced aberrant crypt foci (ACF) in the colon of the male Wistar rat /were examined/. The animals received subcutaneous (sc) injections of DMH (40 mg/kg body weight) twice a week for two weeks to induce ACF. UA, OA and a mixture of UA and OA were administered to the rats five times a week for four weeks by gavage at doses of 25 mg/kg body weight/day each, during and after DMH treatment. All animals were sacrificed in week 5 for the evaluation of ACF. The results showed a significant reduction in the frequency of ACF in the group treated with the triterpenoid compounds plus DMH when compared to those treated with DMH alone, suggesting that UA and OA suppress the formation of ACF and have a protective effect against colon carcinogenesis.
The aim of this study was to evaluate the effect of the chloroform extract of Terminalia catappa L. leaves (TCCE) on carbon tetrachloride (CCl(4))-induced acute liver damage and D-galactosamine (D-GalN)-induced hepatocyte injury. Moreover, the effects of ursolic acid and asiatic acid, two isolated components of TCCE, on mitochondria and free radicals were investigated to determine the mechanism underlying the action of TCCE on hepatotoxicity. In the acute hepatic damage test, remarkable rises in the activity of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) (5.7- and 2.0-fold) induced by CCl(4) were reversed and significant morphological changes were lessened with pre-treatment with 50 and 100 mg/kg TCCE. In the hepatocyte injury experiment, the increases in ALT and AST levels (1.9- and 2.1-fold) in the medium of primary cultured hepatocytes induced by D-GalN were blocked by pre-treatment with 0.05, 0.1, 0.5 g/L TCCE. In addition, Ca(2+)-induced mitochondrial swelling was dose-dependently inhibited by 50-500 uM ursolic acid and asiatic acid. Both ursolic acid and asiatic acid, at concentrations ranging from 50 to 500 uM, showed dose-dependent superoxide anion and hydroxyl radical scavenging activity. It can be concluded that TCCE has hepatoprotective activity and the mechanism is related to protection of liver mitochondria and the scavenging action on free radicals.
For more Interactions (Complete) data for URSOLIC ACID (16 total), please visit the HSDB record page.
Dates
2: Colla AR, Rosa JM, Cunha MP, Rodrigues AL. Anxiolytic-like effects of ursolic acid in mice. Eur J Pharmacol. 2015 Jul 5;758:171-6. doi: 10.1016/j.ejphar.2015.03.077. PubMed PMID: 25861934.
3: Kim MH, Kim JN, Han SN, Kim HK. Ursolic acid isolated from guava leaves inhibits inflammatory mediators and reactive oxygen species in LPS-stimulated macrophages. Immunopharmacol Immunotoxicol. 2015 Jun;37(3):228-35. doi: 10.3109/08923973.2015.1021355. PubMed PMID: 25753845.
4: Wen JH, Wei XH, Sheng XY, Zhou DQ, Peng HW, Lu YN, Zhou J. Effect of Ursolic Acid on Breast Cancer Resistance Protein-mediated Transport of Rosuvastatin In Vivo and Vitro. Chin Med Sci J. 2015 Dec;30(4):218-25. PubMed PMID: 26960302.
5: Lu CC, Huang BR, Liao PJ, Yen GC. Ursolic acid triggers nonprogrammed death (necrosis) in human glioblastoma multiforme DBTRG-05MG cells through MPT pore opening and ATP decline. Mol Nutr Food Res. 2014 Nov;58(11):2146-56. doi: 10.1002/mnfr.201400051. PubMed PMID: 25131308.
6: Sohn EJ, Won G, Lee J, Yoon SW, Lee I, Kim HJ, Kim SH. Blockage of epithelial to mesenchymal transition and upregulation of let 7b are critically involved in ursolic acid induced apoptosis in malignant mesothelioma cell. Int J Biol Sci. 2016 Oct 18;12(11):1279-1288. doi: 10.7150/ijbs.13453. PubMed PMID: 28090191.
7: Jang SE, Jeong JJ, Hyam SR, Han MJ, Kim DH. Ursolic acid isolated from the seed of Cornus officinalis ameliorates colitis in mice by inhibiting the binding of lipopolysaccharide to Toll-like receptor 4 on macrophages. J Agric Food Chem. 2014 Oct 8;62(40):9711-21. doi: 10.1021/jf501487v. PubMed PMID: 25213465.
8: Cho J, Rho O, Junco J, Carbajal S, Siegel D, Slaga TJ, DiGiovanni J. Effect of Combined Treatment with Ursolic Acid and Resveratrol on Skin Tumor Promotion by 12-O-Tetradecanoylphorbol-13-Acetate. Cancer Prev Res (Phila). 2015 Sep;8(9):817-25. doi: 10.1158/1940-6207.CAPR-15-0098. PubMed PMID: 26100520; PubMed Central PMCID: PMC4560654.
9: Labib RM, Ebada SS, Youssef FS, Ashour ML, Ross SA. Ursolic Acid, a Natural Pentacylcic Triterpene from Ochrosia elliptica and Its Role in The Management of Certain Neglected Tropical Diseases. Pharmacogn Mag. 2016 Oct-Dec;12(48):319-325. PubMed PMID: 27867276.
10: Gai WT, Yu DP, Wang XS, Wang PT. Anti-cancer effect of ursolic acid activates apoptosis through ROCK/PTEN mediated mitochondrial translocation of cofilin-1 in prostate cancer. Oncol Lett. 2016 Oct;12(4):2880-2885. PubMed PMID: 27698874; PubMed Central PMCID: PMC5038386.
11: Wang CM, Jhan YL, Tsai SJ, Chou CH. The Pleiotropic Antibacterial Mechanisms of Ursolic Acid against Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules. 2016 Jul 7;21(7). pii: E884. doi: 10.3390/molecules21070884. PubMed PMID: 27399657.
12: Ma JQ, Ding J, Zhang L, Liu CM. Protective effects of ursolic acid in an experimental model of liver fibrosis through Nrf2/ARE pathway. Clin Res Hepatol Gastroenterol. 2015 Apr;39(2):188-97. doi: 10.1016/j.clinre.2014.09.007. PubMed PMID: 25459994.
13: Wang ZY, Jin MH, Wang YH, Zhang LH, Bi HD, Li ZW. [Optimization of SFE-CO2 Extraction for Ursolic Acid from Punica granatum Peel by Plackett-Burman and Central Composite Design]. Zhong Yao Cai. 2015 Mar;38(3):610-4. Chinese. PubMed PMID: 26495665.
14: Kim M, Sung B, Kang YJ, Kim DH, Lee Y, Hwang SY, Yoon JH, Yoo MA, Kim CM, Chung HY, Kim ND. The combination of ursolic acid and leucine potentiates the differentiation of C2C12 murine myoblasts through the mTOR signaling pathway. Int J Mol Med. 2015 Mar;35(3):755-62. doi: 10.3892/ijmm.2014.2046. PubMed PMID: 25529824.
15: Yang L, Shi W, Wang X, Zhou L, Cai Y, Liu H, Wu D. [Effect of ursolic acid on proliferation of T lymphoma cell lines Hut-78 cells and its mechanism]. Zhonghua Xue Ye Xue Za Zhi. 2015 Feb;36(2):153-7. doi: 10.3760/cma.j.issn.0253-2727.2015.02.015. Chinese. PubMed PMID: 25778894.
16: Dar BA, Lone AM, Shah WA, Qurishi MA. Synthesis and screening of ursolic acid-benzylidine derivatives as potential anti-cancer agents. Eur J Med Chem. 2016 Mar 23;111:26-32. doi: 10.1016/j.ejmech.2016.01.026. PubMed PMID: 26854375.
17: Kim HY, Choi HR, Lee YJ, Cui HZ, Jin SN, Cho KW, Kang DG, Lee HS. Accentuation of ursolic acid on muscarinic receptor-induced ANP secretion in beating rabbit atria. Life Sci. 2014 Jan 17;94(2):145-50. doi: 10.1016/j.lfs.2013.12.001. PubMed PMID: 24334003.
18: Son HS, Kwon HY, Sohn EJ, Lee JH, Woo HJ, Yun M, Kim SH, Kim YC. Activation of AMP-activated protein kinase and phosphorylation of glycogen synthase kinase3 β mediate ursolic acid induced apoptosis in HepG2 liver cancer cells. Phytother Res. 2013 Nov;27(11):1714-22. doi: 10.1002/ptr.4925. PubMed PMID: 23325562.
19: Yin R, Li T, Tian J, Xi P, Liu RH. Ursolic acid, a potential anticancer compound for breast cancer therapy. Crit Rev Food Sci Nutr. 2016 Jul 28:0. [Epub ahead of print] PubMed PMID: 27469428.
20: Peng H, Cao F, Wang J, Zhao X, Han S. [Regulation of ursolic acid on TNF-alpha and collagen in silicotic rats]. Wei Sheng Yan Jiu. 2014 Jul;43(4):594-7, 602. Chinese. PubMed PMID: 25199287.





